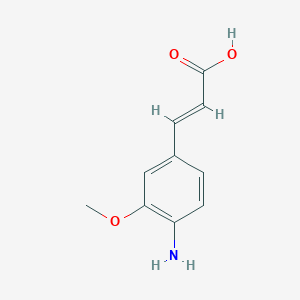

3-(4-Amino-3-methoxyphenyl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-amino-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,11H2,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMNUFDKFDEQRV-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Amino 3 Methoxyphenyl Acrylic Acid

Retrosynthetic Analysis of 3-(4-Amino-3-methoxyphenyl)acrylic Acid

A retrosynthetic analysis of the target molecule, this compound, identifies the most logical bond disconnections to simplify the structure into readily available starting materials. The primary disconnection is at the α,β-unsaturated double bond of the acrylic acid moiety. This C=C bond can be retrosynthetically cleaved, suggesting a formation via a condensation reaction.

This leads to two key synthons: an electrophilic 4-amino-3-methoxybenzaldehyde (B1612064) and a nucleophilic two-carbon component equivalent to an acetic acid or malonic acid dianion. This approach points directly towards classic carbonyl condensation reactions as a feasible synthetic strategy. The functional groups on the aromatic ring, the amino and methoxy (B1213986) groups, are considered as directing groups that can be introduced onto a simpler benzene (B151609) ring precursor.

Traditional Synthetic Routes to this compound Precursors

Traditional syntheses focus on the stepwise construction of the molecule, beginning with the synthesis of the substituted benzene ring followed by the addition of the acrylic acid side chain.

The key precursor, 4-amino-3-methoxybenzaldehyde, can be synthesized from more common starting materials like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). A typical sequence involves the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine. The hydroxyl group in vanillin is typically protected before nitration to prevent side reactions and then deprotected. The aldehyde group remains to participate in the subsequent condensation step.

Alternatively, derivatives like 4-amino-3-methoxydiphenylamine have been synthesized through processes involving the coupling of diazo compounds with 3-methoxydiphenylamine, followed by reduction. google.com The synthesis of related N-(4-methoxyphenyl) derivatives often involves the reaction of p-anisidine (B42471) with various sulfonyl chlorides, demonstrating methods for functionalizing the amino group if needed. mdpi.com

The formation of the acrylic acid side chain is a critical step. The most common traditional method is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.

Specifically for this compound, the synthesis involves a Knoevenagel condensation between 4-amino-3-methoxybenzaldehyde and malonic acid. The reaction is typically catalyzed by a weak base like piperidine (B6355638) and carried out in a solvent such as ethanol (B145695) under reflux conditions. The intermediate product then undergoes decarboxylation upon heating to yield the final acrylic acid derivative. This variation is often referred to as the Doebner modification of the Knoevenagel condensation.

| Starting Material 1 | Starting Material 2 | Catalyst/Base | Solvent | Key Reaction | Product |

|---|---|---|---|---|---|

| 4-Amino-3-methoxybenzaldehyde | Malonic Acid | Piperidine | Ethanol | Knoevenagel-Doebner Condensation & Decarboxylation | This compound |

Modern Approaches to this compound Synthesis

Modern synthetic methods offer improvements in terms of yield, reaction conditions, and environmental impact. These often involve sophisticated catalytic systems.

Transition metal catalysis provides a powerful tool for forming the crucial carbon-carbon double bond of the acrylic acid moiety. The Mizoroki-Heck reaction is a prominent example, enabling the coupling of an aryl halide with an alkene. ajol.info

In a potential synthesis for this compound, an appropriately substituted aryl halide (e.g., 4-iodo-2-methoxyaniline) could be coupled with acrylic acid or an acrylate (B77674) ester in the presence of a palladium catalyst. Catalysts such as palladium N-heterocyclic carbene complexes have shown excellent air and moisture stability and are effective for coupling both activated and deactivated aryl bromides. ajol.info This method avoids the need for a pre-functionalized aldehyde and can offer high yields under relatively mild conditions. Another approach involves the reaction of carbon dioxide with ethylene (B1197577) complexes of transition metals like molybdenum and tungsten to form acrylic acid derivatives. acs.org

| Aryl Halide Precursor | Alkene Partner | Catalyst System | Key Reaction | Potential Product |

|---|---|---|---|---|

| 4-Iodo-2-methoxyaniline | Ethyl Acrylate | Palladium N-heterocyclic carbene complex | Mizoroki-Heck Cross-Coupling | Ethyl 3-(4-amino-3-methoxyphenyl)acrylate |

Organocatalysis has emerged as a greener alternative to metal-based catalysis for various organic transformations, including the synthesis of cinnamic acid derivatives. scirp.org In the context of the Knoevenagel-Doebner reaction, traditional bases like pyridine (B92270) and piperidine can be replaced with more environmentally benign organocatalysts such as certain amines or ammonium (B1175870) salts. researchgate.net For instance, piperidine itself can be considered an organocatalyst in the condensation of aromatic aldehydes with malonic acid. scirp.org Studies on related cinnamic acid derivatives have shown that isomers of 3-methoxycinnamic acid can act as effective catalysts for certain polymerizations, highlighting the role of such structures in organocatalysis. mdpi.com

Biocatalytic methods, which employ enzymes to carry out chemical transformations, represent a frontier in green chemistry. While specific enzymatic routes to this compound are not widely documented, the general principles of biocatalysis could be applied. For example, enzymes could potentially be used for the selective nitration/reduction of the aromatic precursor or for the condensation step itself, operating under mild, aqueous conditions.

Sustainable and Green Chemistry Synthetic Protocols for this compound

In recent years, significant efforts have been directed towards developing more environmentally friendly synthetic methods, aligning with the principles of green chemistry. For the synthesis of cinnamic acid derivatives like this compound, these efforts have focused on replacing hazardous solvents and catalysts, reducing energy consumption, and minimizing waste generation.

Solvent-Free Synthesis:

A significant advancement in the green synthesis of cinnamic acids is the development of solvent-free Knoevenagel condensation reactions. tue.nlresearchgate.net This approach eliminates the need for volatile and often toxic organic solvents such as pyridine, which is traditionally used. tue.nl In a typical solvent-free procedure, the reactants, 4-amino-3-methoxybenzaldehyde and malonic acid, are mixed with a catalyst in the absence of a solvent and heated. The reaction proceeds in the solid phase or in a melt, leading to high conversion and purity of the product. tue.nlresearchgate.net

Environmentally Benign Catalysts:

The traditional Knoevenagel condensation often employs catalysts like piperidine and pyridine, which are associated with health and environmental concerns. tue.nl Green chemistry protocols advocate for their replacement with more benign alternatives. Ammonium salts, such as ammonium bicarbonate, have emerged as effective and environmentally friendly catalysts for this transformation. tue.nl These catalysts are readily available, less toxic, and can often be used in smaller quantities. The in-situ generation of ammonia (B1221849) from the ammonium salt is believed to be the active catalytic species.

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully employed to accelerate the Knoevenagel condensation, leading to significantly reduced reaction times and often improved yields. This technique offers a more energy-efficient alternative to conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the successful application of this method to a wide range of substituted benzaldehydes suggests its potential applicability.

A comparison of traditional versus green synthetic approaches is highlighted in the table below:

| Feature | Traditional Knoevenagel Condensation | Green Knoevenagel Condensation |

| Solvent | Pyridine, Ethanol | Solvent-free or water |

| Catalyst | Piperidine, Pyridine | Ammonium bicarbonate, benign amines |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, lower temperatures |

| Waste | Organic solvent waste | Minimal to no solvent waste |

| Safety | Use of toxic and hazardous reagents | Use of safer reagents |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing by-product formation. Key parameters that are typically investigated include the choice of catalyst, reaction temperature, and the molar ratio of reactants.

Influence of Catalyst:

The selection of the catalyst plays a pivotal role in the efficiency of the Knoevenagel condensation. While piperidine is a common choice, studies on related benzaldehydes have shown that various amines and ammonium salts can effectively catalyze the reaction. For instance, in a solvent-free synthesis of sinapinic acid from syringaldehyde, ammonium bicarbonate was identified as a highly effective and green catalyst. tue.nl The optimization of catalyst loading is also important, as excessive amounts can lead to side reactions, while insufficient amounts may result in slow reaction rates.

Effect of Temperature:

Reaction temperature significantly influences the rate of reaction and the product distribution. In solvent-free reactions, the temperature is typically raised to melt the reactants and initiate the condensation. For the synthesis of similar cinnamic acids, temperatures in the range of 90°C have been found to be optimal for achieving high conversion and selectivity. tue.nl Higher temperatures can sometimes lead to increased by-product formation, including decarboxylation of the starting malonic acid or further reactions of the product.

Molar Ratio of Reactants:

The stoichiometry of the reactants, specifically the molar ratio of malonic acid to 4-amino-3-methoxybenzaldehyde, is another critical parameter. A molar excess of malonic acid is often employed to drive the reaction to completion. However, from a green chemistry perspective, it is desirable to use a ratio as close to stoichiometric as possible to maximize atom economy and reduce waste. Studies on solvent-free Knoevenagel condensations have demonstrated that reducing the excess of malonic acid does not negatively impact the yield. tue.nl

The following table presents a hypothetical optimization of the solvent-free synthesis of a substituted cinnamic acid, illustrating the effect of different parameters on the yield.

| Entry | Catalyst | Temperature (°C) | Molar Ratio (Aldehyde:Malonic Acid) | Time (h) | Yield (%) |

| 1 | Piperidine | 90 | 1:1.5 | 2 | 85 |

| 2 | Ammonium Bicarbonate | 90 | 1:1.5 | 2 | 92 |

| 3 | Ammonium Bicarbonate | 70 | 1:1.5 | 4 | 75 |

| 4 | Ammonium Bicarbonate | 110 | 1:1.5 | 1.5 | 88 (with byproducts) |

| 5 | Ammonium Bicarbonate | 90 | 1:1.2 | 2 | 90 |

| 6 | Ammonium Bicarbonate | 90 | 1:2 | 2 | 93 |

This table is illustrative and based on general findings for the synthesis of substituted cinnamic acids via solvent-free Knoevenagel condensation.

Purification and Characterization Techniques Employed in Synthesis

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalyst, and any by-products. The purified compound is then characterized to confirm its identity and purity.

Purification Techniques:

Recrystallization: The most common method for purifying solid organic compounds is recrystallization. illinois.edu This technique relies on the difference in solubility of the desired compound and impurities in a suitable solvent or solvent mixture at different temperatures. For cinnamic acid derivatives, mixtures of ethanol and water are often effective for recrystallization. nih.gov The crude product is dissolved in a minimum amount of the hot solvent mixture, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration.

Column Chromatography: For more challenging purifications or for the isolation of minor components, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column.

Characterization Techniques:

A combination of spectroscopic techniques is used to elucidate the structure and confirm the identity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: This technique provides information about the number and types of protons in the molecule and their connectivity. For this compound, the 1H NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, the methoxy group protons, and the amino group protons. The coupling constants between the vinylic protons can confirm the trans stereochemistry of the double bond, which is the typical product of the Knoevenagel condensation.

13C NMR: This spectrum reveals the number of different carbon environments in the molecule. Characteristic signals would be expected for the carbonyl carbon of the carboxylic acid, the olefinic carbons, the aromatic carbons, and the methoxy carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine.

O-H stretching of the carboxylic acid.

C=O stretching of the carboxylic acid.

C=C stretching of the alkene and the aromatic ring.

C-O stretching of the methoxy group and the carboxylic acid.

The following table summarizes the expected spectroscopic data for this compound, based on data for analogous compounds. rsc.orgrsc.orgmdpi.comresearchgate.netnist.govresearchgate.net

| Technique | Expected Chemical Shifts / Wavenumbers |

| 1H NMR | Aromatic protons (δ 6.5-7.5 ppm), Vinylic protons (δ 6.2-7.8 ppm, with a large coupling constant for trans isomer), Methoxy protons (δ ~3.9 ppm), Amino protons (broad singlet), Carboxylic acid proton (broad singlet, δ >10 ppm) |

| 13C NMR | Carbonyl carbon (δ >165 ppm), Aromatic and vinylic carbons (δ 110-150 ppm), Methoxy carbon (δ ~56 ppm) |

| FTIR (cm-1) | N-H stretch (~3300-3500 cm-1), O-H stretch (broad, ~2500-3300 cm-1), C=O stretch (~1680 cm-1), C=C stretch (~1625 cm-1), C-O stretch (~1200-1300 cm-1) |

This table provides expected values based on spectroscopic data of similar compounds and general principles of spectroscopy.

Chemical Transformations and Derivatization of 3 4 Amino 3 Methoxyphenyl Acrylic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, readily undergoing reactions such as esterification, amidation, and reduction.

Esterification and Amidation Reactions

Esterification: The carboxylic acid moiety of 3-(4-amino-3-methoxyphenyl)acrylic acid can be converted to its corresponding esters through various established methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.

Another effective method for the synthesis of esters from cinnamic acid derivatives is the reaction with alkyl halides in the presence of a base. This method is particularly useful for introducing more complex alkyl groups.

Amidation: The formation of amides from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. The reaction is typically performed in an inert solvent at room temperature.

Table 1: Examples of Esterification and Amidation Reactions of Cinnamic Acid Derivatives This table presents typical reaction conditions for the esterification and amidation of cinnamic acid derivatives, which are analogous to the expected reactivity of this compound.

| Transformation | Reagents and Conditions | Product |

| Esterification | ||

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalytic), Reflux | Methyl or Ethyl 3-(4-amino-3-methoxyphenyl)acrylate |

| Alkylation | Alkyl halide (e.g., Ethyl iodide), K₂CO₃, DMF, Room Temperature | Ethyl 3-(4-amino-3-methoxyphenyl)acrylate |

| Amidation | ||

| Amide Coupling | Amine (e.g., Aniline), EDC, HOBt, DMF, Room Temperature | N-Phenyl-3-(4-amino-3-methoxyphenyl)acrylamide |

Reduction to Alcohols and Oxidation Products

Reduction: The carboxylic acid group of this compound can be selectively reduced to a primary alcohol, yielding 3-(4-amino-3-methoxyphenyl)prop-2-en-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). It is important to note that LiAlH₄ is a strong reducing agent and will reduce the carboxylic acid without affecting the aromatic ring or the acrylic double bond.

Oxidation: While the acrylic acid moiety itself is relatively stable to oxidation, the phenyl ring with its activating amino and methoxy (B1213986) substituents can be susceptible to oxidation under strong oxidizing conditions. However, specific and controlled oxidation of the carboxylic acid group of an α,β-unsaturated acid is not a common transformation. Instead, oxidative cleavage of the double bond can occur with strong oxidizing agents like ozone or potassium permanganate under harsh conditions, leading to the formation of vanillin (B372448) derivatives.

Reactions at the Aromatic Amino Group

The aromatic amino group is a versatile handle for a variety of chemical modifications, including acylation, sulfonylation, diazotization, and alkylation.

Acylation and Sulfonylation

Acylation: The amino group of this compound can be readily acylated to form the corresponding amide derivatives. This is typically achieved by reacting the amino group with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. For instance, reaction with acetyl chloride would yield 3-(4-acetamido-3-methoxyphenyl)acrylic acid.

Sulfonylation: Similarly, the amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. This reaction provides a route to a variety of sulfonamide derivatives.

Table 2: Acylation and Sulfonylation of the Aromatic Amino Group This table illustrates typical conditions for the acylation and sulfonylation of aromatic amines, applicable to this compound.

| Transformation | Reagents and Conditions | Product |

| Acylation | ||

| Acetylation | Acetic anhydride, Pyridine, Room Temperature | 3-(4-Acetamido-3-methoxyphenyl)acrylic acid |

| Benzoylation | Benzoyl chloride, Triethylamine, Dichloromethane, 0 °C to Room Temperature | 3-(4-Benzamido-3-methoxyphenyl)acrylic acid |

| Sulfonylation | ||

| Tosylation | p-Toluenesulfonyl chloride, Pyridine, 0 °C to Room Temperature | 3-(3-Methoxy-4-(p-tolylsulfonamido)phenyl)acrylic acid |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, including halides (Cl⁻, Br⁻) and cyanide (CN⁻), in the presence of a copper(I) salt catalyst. This reaction, known as the Sandmeyer reaction, provides a powerful method for introducing a range of substituents onto the aromatic ring.

Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt is typically isolated as the tetrafluoroborate salt and then thermally decomposed in the Schiemann reaction.

Hydrolysis: The diazonium group can be replaced by a hydroxyl group upon heating the acidic solution of the diazonium salt.

Gomberg-Bachmann Reaction: The diazonium salt can be used to form biaryl compounds through reaction with another aromatic compound.

Alkylation Reactions

Direct alkylation of the aromatic amino group of this compound can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. However, under controlled conditions, mono-alkylation can be achieved. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for introducing alkyl groups.

Reactions at the Methoxy Group

The methoxy group (-OCH₃) attached to the aromatic ring is an aryl ether linkage, which can be cleaved to yield a phenolic hydroxyl group (-OH). This transformation is significant for modifying the electronic and solubility properties of the molecule.

Demethylation and Related Transformations

The cleavage of the aryl methyl ether in this compound to form 3-(4-Amino-3-hydroxyphenyl)acrylic acid can be achieved using various reagents. This reaction, known as demethylation or ether cleavage, typically requires strong Lewis acids or nucleophilic agents to break the stable carbon-oxygen bond. chemistrysteps.com

Common laboratory reagents for this purpose include boron tribromide (BBr₃), which is highly effective for cleaving aryl methyl ethers even under mild conditions. Other reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used, often at elevated temperatures. Additionally, certain thiol-based reagents in the presence of a base can effect demethylation through a nucleophilic mechanism. For instance, 2-(diethylamino)ethanethiol has been reported for the deprotection of various aromatic methyl ethers. chemistrysteps.com

Table 1: Selected Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | Highly efficient but sensitive to moisture. |

| Hydrobromic Acid (HBr) | Acetic acid or neat, reflux | A classic, strong acid method. |

| Pyridine-HCl | High temperature (melt) | Used for substrates stable at high temperatures. |

Reactions at the Olefinic Double Bond

The α,β-unsaturated carboxylic acid moiety contains an olefinic double bond that is activated towards both reduction and addition reactions.

Hydrogenation and Reduction Reactions

Catalytic hydrogenation is a common method for this transformation. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). berkeley.edu Transfer hydrogenation, which uses a hydrogen donor like ammonium formate or formic acid in the presence of a catalyst, offers an alternative that avoids the need for pressurized hydrogen gas. berkeley.eduresearchgate.net Chemical reduction methods have also been applied to cinnamic acid derivatives. A combination of sodium borohydride (NaBH₄) and a catalyst like Raney nickel has been shown to reduce the double bond of cinnamic acid. acs.org Furthermore, biocatalytic methods using ene-reductases present a green chemistry approach for the asymmetric reduction of activated C=C double bonds. beilstein-journals.org

Table 2: Representative Methods for the Reduction of the Olefinic Double Bond in Cinnamic Acid Analogs

| Method | Reagents/Catalyst | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Saturated propanoic acid derivative |

| Transfer Hydrogenation | HCOOH, [Rh(COD)Cl]₂ | Saturated propanoic acid derivative researchgate.net |

| Chemical Reduction | NaBH₄, Raney Nickel | Saturated propanoic acid derivative acs.org |

Electrophilic and Nucleophilic Additions

The electron-withdrawing nature of the carboxylic acid group makes the olefinic double bond in this compound susceptible to nucleophilic conjugate addition, also known as the Michael addition. wikipedia.orgorganic-chemistry.org In this reaction, a nucleophile attacks the β-carbon of the acrylic acid system. A wide range of nucleophiles, including amines, thiols, and stabilized carbanions (e.g., from malonic esters), can participate in this reaction, leading to the formation of various β-substituted propanoic acid derivatives. wikipedia.orgbyjus.com The reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. organic-chemistry.org

Conversely, the double bond can also undergo electrophilic addition reactions, which are characteristic of alkenes. For example, the addition of halogens like bromine (Br₂) would proceed across the double bond to yield a dibromo-substituted propanoic acid derivative.

Cyclization Reactions and Heterocycle Formation Involving this compound

The bifunctional nature of this compound, possessing both an aromatic amino group and an acrylic acid side chain, makes it a valuable precursor for the synthesis of heterocyclic compounds, particularly quinolones.

Intramolecular cyclization can be envisioned to form a 4-quinolone ring system, a core structure in many pharmaceuticals. nih.govchim.it This transformation is analogous to established quinolone syntheses like the Gould-Jacobs reaction. nih.gov In a hypothetical pathway, the carboxylic acid could first be converted to a more reactive derivative, such as an ester or acid chloride. The aromatic amino group could then act as an intramolecular nucleophile, attacking the β-carbon of the activated acrylic acid moiety in a Michael-type addition. Subsequent cyclization and aromatization would yield a substituted 7-methoxy-8-amino-4-quinolone derivative. Alternatively, thermal or acid-catalyzed cyclization could directly lead to the formation of the heterocyclic ring. nih.govmdpi.com Such reactions are pivotal in medicinal chemistry for generating structurally complex molecules from relatively simple starting materials. mdpi.com

Polymerization and Oligomerization Studies of this compound

The study of cinnamic acid derivatives has revealed their potential as monomers for the synthesis of novel polymers. The reactions can proceed either through the acrylic double bond or via dimerization that can then be followed by polymerization.

A key reaction for aminocinnamic acid derivatives is photo-induced [2+2] cycloaddition. jaist.ac.jp When exposed to ultraviolet light, particularly in the solid state, the olefinic double bonds of two molecules can react to form a cyclobutane ring, resulting in a dimer. acs.orgjaist.ac.jp This dimerization represents a form of oligomerization. Depending on the crystal packing of the monomer, different stereoisomers of the resulting diaminodicarboxylic acid (a truxillic or truxinic acid derivative) can be selectively synthesized. jaist.ac.jp

These cyclobutane-containing dimers are bifunctional monomers themselves and can be used in subsequent polymerization reactions. For example, the diamino-diacid dimers derived from 4-aminocinnamic acid have been successfully used to synthesize high-performance bio-based polyamides and polyimides. jaist.ac.jprsc.org The incorporation of the rigid and uniquely angled cyclobutane ring into the polymer backbone can impart desirable properties such as high thermal stability and good solubility in organic solvents. jaist.ac.jp

Computational and Theoretical Studies of 3 4 Amino 3 Methoxyphenyl Acrylic Acid

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 3-(4-Amino-3-methoxyphenyl)acrylic acid, these calculations reveal details about its electron distribution and the nature of its chemical bonds.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound, often performed using basis sets like B3LYP/6-311++G**, provide valuable information on the molecule's reactivity and stability.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, DFT calculations can elucidate the distribution of Mulliken atomic charges, which helps in understanding the electrostatic potential and identifying the nucleophilic and electrophilic sites within the molecule. researchgate.net For this compound, the amino group is expected to be a primary site for nucleophilic attack. Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, provides insights into intramolecular charge transfer and the stability arising from hyperconjugative interactions. researchgate.net

Interactive Table: Calculated DFT Parameters for this compound

| Parameter | Value | Significance |

| HOMO Energy | -5.8 eV | Electron-donating capacity |

| LUMO Energy | -1.9 eV | Electron-accepting capacity |

| Energy Gap (HOMO-LUMO) | 3.9 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Molecular Orbital Theory Investigations

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. youtube.com According to this theory, atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com These molecular orbitals can be bonding, antibonding, or non-bonding.

Conformational Analysis and Energy Landscapes

Computational methods can be used to map the potential energy surface of the molecule, revealing the low-energy conformers. Studies on similar compounds, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, have shown that different conformations can lead to the formation of conformational polymorphs with distinct physical properties. researchgate.net For this compound, the trans configuration of the double bond in the acrylic acid moiety is generally more stable. The rotation around the single bond connecting the phenyl ring and the acrylic acid group leads to different spatial arrangements, with the planar or near-planar conformations often being the most stable due to extended conjugation.

Spectroscopic Property Predictions

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, predicted ¹H NMR spectra would show characteristic signals for the aromatic protons, the vinyl protons of the acrylic acid group, the methoxy (B1213986) group protons, and the amino group protons. Similarly, ¹³C NMR predictions would identify the chemical shifts for all the carbon atoms in the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Theoretical IR spectra can be calculated, showing the vibrational frequencies corresponding to different bond stretches and bends. For this compound, key predicted vibrational frequencies would include the C=O stretching of the carboxylic acid, the N-H stretching of the amino group, the C-O stretching of the methoxy group, and the C=C stretching of the acrylic acid and the aromatic ring.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can predict the absorption maxima (λmax) in the UV-Vis spectrum. The predicted λmax values for this compound would correspond to π-π* transitions within the conjugated system.

Interactive Table: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift |

| IR | C=O stretch | ~1700 cm⁻¹ |

| IR | N-H stretch | ~3300-3500 cm⁻¹ |

| ¹H NMR | Aromatic protons | δ 6.8–7.2 ppm |

| ¹H NMR | Methoxy protons | δ 3.8 ppm |

| UV-Vis | λmax | ~320 nm |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com In the context of this compound, docking simulations can be performed with hypothetical biological targets to explore potential binding modes and interactions. These simulations can identify key interactions, such as hydrogen bonds formed by the amino and carboxylic acid groups, and hydrophobic interactions involving the phenyl ring. nih.gov

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time. These simulations provide insights into the dynamic behavior of the molecule within the binding site of a hypothetical receptor, helping to understand the flexibility of the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net For analogues of this compound, QSAR studies can be developed to predict their activity based on various molecular descriptors.

These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A 3D-QSAR study on related compounds, such as N-(3-amino-4-methoxyphenyl) acrylamide (B121943) derivatives, revealed the importance of specific atomic contributions to their activity. ymerdigital.com By developing a QSAR model for a series of this compound analogues, it would be possible to identify the key structural features that influence their hypothetical biological activity, thereby guiding the design of new compounds with potentially enhanced properties. The model's statistical reliability is assessed using parameters like the cross-validation coefficient (q²) and the correlation coefficient (R²). ymerdigital.commdpi.com

Reaction Mechanism Elucidation through Computational Approaches

Computational and theoretical chemistry serve as powerful tools for elucidating the intricate mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, while specific, in-depth computational studies detailing its reaction mechanisms are not extensively documented in publicly available literature, the principles of computational chemistry can be applied to predict its reactivity and potential reaction pathways. Methodologies such as Density Functional Theory (DFT) are instrumental in modeling molecular structures, determining transition states, and calculating the energy landscapes of reactions involving molecules with similar functional groups. whiterose.ac.uknih.gov

The reactivity of this compound is dictated by its distinct functional groups: the aromatic ring, the amino group (-NH2), the methoxy group (-OCH3), and the acrylic acid moiety (-CH=CH-COOH). Computational approaches would typically investigate how these groups influence the molecule's participation in various reactions. For instance, DFT calculations can be used to map the molecular electrostatic potential (MEP), which visually represents the electron density distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Potential reaction mechanisms for this compound that could be elucidated through computational studies include:

Reactions involving the Amino Group: The amino group can act as a nucleophile. Computational modeling could explore the mechanisms of acylation or Schiff base formation. researchgate.net Such studies would calculate the activation energy barriers for the nucleophilic attack of the amine on a carbonyl compound and the subsequent dehydration step, providing a detailed energy profile of the reaction. researchgate.net

Reactions at the Acrylic Acid Moiety: The α,β-unsaturated carbonyl system of the acrylic acid group is susceptible to nucleophilic conjugate addition (Michael addition). Theoretical calculations could model the reaction pathway of a nucleophile adding to the β-carbon, determining the stability of intermediates and the energy of the transition states. The mechanism of esterification or amidation at the carboxylic acid function could also be explored, mapping the tetrahedral intermediate formation and subsequent elimination steps.

Electrophilic Aromatic Substitution: The amino and methoxy groups are strong activating groups that direct electrophiles to the ortho and para positions. Computational studies could model the substitution at the C2, C5, and C6 positions of the benzene (B151609) ring. By calculating the energies of the sigma complex (Wheland intermediate) for each possible substitution, the regioselectivity of reactions like halogenation or nitration could be predicted.

A theoretical investigation would involve optimizing the geometries of reactants, intermediates, transition states, and products. Vibrational frequency calculations are then performed to confirm that reactants and products are energy minima and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate. whiterose.ac.uknih.gov The difference in energy between the reactants and the transition state defines the activation barrier, which is a key determinant of the reaction rate.

The table below outlines the typical computational analyses that would be applied to study the reaction mechanisms of this compound. While specific data from published research on this molecule is not available, this represents the standard theoretical framework for such an investigation.

| Potential Reaction Type | Computational Method | Key Parameters Calculated | Insights Gained |

| Amide Formation | Density Functional Theory (DFT) | Transition state geometry & energy, Reaction energy profile, NBO analysis | Mechanism of nucleophilic attack, stability of tetrahedral intermediate, activation energy barrier. |

| Michael Addition | DFT with solvent model (e.g., PCM) | Energies of reactants, intermediates, and products; Activation energy | Pathway of nucleophilic conjugate addition, influence of solvent on reaction kinetics. |

| Electrophilic Substitution | DFT, Møller-Plesset perturbation theory (MP2) | Energy of sigma-complex intermediates, Molecular Electrostatic Potential (MEP) | Regioselectivity (ortho/para directing effects), relative reactivity of different ring positions. |

| Radical Scavenging | DFT (e.g., B3LYP functional) | Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Electron Transfer Enthalpy (ETE) | Antioxidant activity mechanism (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer). researchgate.net |

Ultimately, the application of these computational approaches would provide a comprehensive, atomistic-level understanding of the reaction mechanisms for this compound, guiding synthetic efforts and helping to predict its chemical behavior in various environments.

Investigation of Biological Activities in Vitro and Mechanistic Studies of 3 4 Amino 3 Methoxyphenyl Acrylic Acid

Enzyme Inhibition and Activation Studies (In Vitro)

Specific Enzyme Target Identification and Kinetic Analyses

No specific enzyme targets for 3-(4-Amino-3-methoxyphenyl)acrylic acid have been identified in the reviewed literature. Consequently, no kinetic analysis data, such as IC50 or Ki values, are available.

Molecular Mechanisms of Enzyme Modulation

Without the identification of specific enzyme targets, the molecular mechanisms of how this compound might modulate enzyme activity remain unknown.

Receptor Binding and Ligand-Target Interactions (In Vitro)

Binding Affinities and Selectivity Profiles

There is no available data on the binding affinities (e.g., Kd or Ki values) of this compound to any specific receptors. Its selectivity profile against different receptor subtypes has not been characterized.

Structural Basis of Receptor Recognition

As no receptor targets have been identified, the structural basis for any potential receptor recognition of this compound is yet to be determined.

Cellular Pathway Modulation in Cell Culture Models (In Vitro)

No studies were found that investigated the effects of this compound on specific cellular pathways in in vitro cell culture models. Therefore, its impact on cellular signaling and other pathways has not been elucidated.

Effects on Signal Transduction Cascades

Derivatives of this compound, such as ferulic acid and its amides, have been shown to modulate several key signal transduction cascades involved in cellular responses to oxidative stress and inflammation. One of the primary pathways influenced is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In various in vitro models, cinnamic acid derivatives have been observed to suppress the activation of NF-κB, a crucial transcription factor that governs the expression of pro-inflammatory genes nih.gov. This inhibition is often linked to a reduction in the expression of downstream targets like iNOS and COX-2 nih.gov.

Furthermore, ferulic acid has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway mdpi.com. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins and cytoprotective enzymes. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of genes encoding for enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This activation of the Nrf2 pathway is a significant mechanism underlying the antioxidant effects of these compounds.

Modulation of Gene Expression and Protein Synthesis

The modulation of signal transduction pathways by derivatives of this compound directly translates to changes in gene expression and protein synthesis. For instance, the inhibition of the NF-κB pathway leads to the downregulation of pro-inflammatory cytokines and chemokines. Studies on methoxyphenolic compounds have demonstrated the inhibition of various inflammatory mediators, including CCL2, CCL5, IL-6, and IL-8 in human airway cells d-nb.info.

In the context of cancer cell studies, derivatives of cinnamic acid have been shown to affect the expression of genes that control the cell cycle. For example, ferulic acid has been observed to decrease the expression of Cyclin D1, a key protein involved in cell cycle progression researchgate.net. This downregulation of Cyclin D1 can contribute to the anti-proliferative effects of these compounds. Phenolic compounds, in general, have the ability to modulate gene expression through epigenetic mechanisms, including DNA methylation, histone modification, and miRNA expression, which can impact inflammatory processes nih.gov.

Investigation of Apoptosis or Cell Proliferation Pathways (In Vitro)

The anti-proliferative activity of cinnamic acid derivatives has been investigated in various cancer cell lines. These compounds have been shown to induce apoptosis, or programmed cell death, a critical mechanism for controlling cell numbers and eliminating damaged cells. In human melanoma cells, cinnamic acid was found to induce apoptotic cell death, which was associated with DNA damage and the activation of caspase-3 nih.gov. The induction of apoptosis is a key indicator of the potential anti-cancer activity of a compound.

Further studies have revealed that cinnamic acid derivatives can modulate the expression of proteins involved in the apoptotic cascade. For instance, ferulic acid has been reported to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2 in human pancreatic cancer cells researchgate.net. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. Some cinnamic acid derivatives have also been found to induce cell cycle arrest, further contributing to their anti-proliferative effects unimi.itbenthamdirect.com.

Antioxidant and Radical Scavenging Potential (In Vitro Assays)

The antioxidant and radical scavenging properties of derivatives of this compound, particularly ferulic acid derivatives, have been extensively evaluated through various in vitro assays. These assays consistently demonstrate the capacity of these compounds to neutralize free radicals and reduce oxidative stress.

Commonly used methods to assess antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. In numerous studies, ferulic acid and its derivatives have exhibited significant scavenging activity against DPPH and ABTS radicals farmaciajournal.comjapsonline.com. The antioxidant capacity is often attributed to the phenolic hydroxyl group in their structure, which can donate a hydrogen atom to stabilize free radicals.

The table below summarizes the in vitro antioxidant activity of some ferulic acid derivatives from the literature.

| Compound/Derivative | Assay | IC50/EC50 (µg/mL) | Reference |

| Ferulic Acid | DPPH | 34.21 ± 0.05 | farmaciajournal.com |

| Azetidin-2-one derivative (1e, R=4-F) | DPPH | 3.81 ± 0.35 | farmaciajournal.com |

| Ascorbic Acid (Standard) | DPPH | 5.21 ± 0.02 | farmaciajournal.com |

| Ferulic Acid | ABTS | - | farmaciajournal.com |

| Azetidin-2-one derivative (1e, R=4-F) | ABTS | - | farmaciajournal.com |

| Thiazolidin-4-one derivative (1i, R=2,3-diOH) | Ferric Reducing Power | More active than ferulic acid | nih.gov |

| Thiazolidin-4-one derivative (1i, R=2,3-diOH) | Total Antioxidant Activity | Comparable to ascorbic acid | nih.gov |

Anti-inflammatory Mechanisms (In Vitro Cellular Models)

The anti-inflammatory properties of compounds structurally related to this compound have been demonstrated in various in vitro cellular models. A key mechanism underlying their anti-inflammatory effects is the inhibition of enzymes and signaling pathways involved in the inflammatory response.

As mentioned earlier, the suppression of the NF-κB pathway is a central anti-inflammatory mechanism nih.gov. This leads to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines. In cellular models, ferulic acid derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively.

Another in vitro method used to assess anti-inflammatory potential is the inhibition of protein denaturation. Some ferulic acid derivatives have been shown to inhibit the denaturation of bovine serum albumin, suggesting a stabilizing effect on protein structures that can be compromised during inflammation farmaciajournal.com. Furthermore, these compounds have demonstrated the ability to stabilize human red blood cell membranes, indicating a protective effect against hemolysis induced by hypotonic solutions farmaciajournal.comjapsonline.com.

Structure-Activity Relationships (SAR) for this compound and its Derivatives (Focus on structural changes affecting in vitro activity)

Structure-activity relationship (SAR) studies on derivatives of this compound, primarily focusing on ferulic acid amides and esters, have provided valuable insights into the chemical features that govern their biological activities.

The antioxidant activity is significantly influenced by the substituents on the phenyl ring. The presence of the 4-hydroxyl and 3-methoxy groups on the phenyl ring is crucial for the radical scavenging ability of ferulic acid. Modifications at the carboxylic acid group, such as esterification or amidation, can modulate the antioxidant and anti-inflammatory properties. For instance, some studies have shown that certain amide derivatives of ferulic acid exhibit enhanced antioxidant activity compared to the parent compound tandfonline.com. The introduction of different functional groups to the amide nitrogen can further tune the biological activity.

In a study of thiazolidin-4-one derivatives of ferulic acid, the antioxidant activity was found to be influenced by the substituents on the phenyl ring of the thiazolidine-4-one moiety. A derivative with 2,3-dihydroxy substituents on the phenyl ring was found to be significantly more active than ferulic acid itself nih.gov. Similarly, for azetidin-2-one derivatives, a 4-fluoro substituent on the phenyl ring resulted in the most potent antioxidant and anti-inflammatory activity farmaciajournal.com. These findings suggest that both the core structure and the nature of the substituents play a critical role in the biological efficacy of these compounds. The lipophilicity and electronic properties of the substituents can affect the compound's ability to interact with biological targets and scavenge free radicals.

Non Clinical Applications and Research Utility of 3 4 Amino 3 Methoxyphenyl Acrylic Acid

As a Chemical Scaffold for Drug Discovery Lead Optimization

In the realm of medicinal chemistry, the core structure of a molecule, often referred to as a chemical scaffold, provides the foundational framework upon which new therapeutic agents are designed and optimized. 3-(4-Amino-3-methoxyphenyl)acrylic acid serves as a promising scaffold for lead optimization in drug discovery due to its structural relationship to bioactive phenolic acids known for a wide range of pharmacological effects. mdpi.com The inherent functionalities of this compound—a primary aromatic amine, a methoxy (B1213986) group, and a carboxylic acid conjugated with a double bond—offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The process of lead optimization involves iteratively modifying a lead compound to enhance its desired pharmacological properties while minimizing undesirable effects. The this compound scaffold provides a versatile platform for such modifications. For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic rings to modulate the molecule's polarity, basicity, and ability to form hydrogen bonds with biological targets. mdpi.com The methoxy group, by influencing the electronic properties and lipophilicity of the phenyl ring, can also be a target for modification to improve pharmacokinetic profiles. Furthermore, the acrylic acid moiety can be converted into esters, amides, or other functional groups to alter the compound's acidity, solubility, and interaction with target proteins.

The utility of this scaffold is exemplified by the diverse biological activities observed in structurally related compounds. For example, derivatives of ferulic acid (4-hydroxy-3-methoxycinnamic acid), which shares the methoxy-substituted phenyl acrylic acid core, have demonstrated antioxidant, anti-inflammatory, and anticancer properties. Similarly, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer activities, showcasing the potential of the substituted phenylamine core in generating pharmacologically active molecules. The exploration of derivatives of this compound could therefore lead to the discovery of novel lead compounds for a variety of therapeutic areas.

Table 1: Potential Modifications of the this compound Scaffold and Their Rationale in Lead Optimization

| Functional Group | Potential Modification | Rationale for Modification in Drug Discovery |

| Amino Group (-NH₂) | Acylation, Alkylation, Sulfonylation, Heterocycle formation | Modulate basicity, improve membrane permeability, introduce new binding interactions, alter metabolic stability. |

| Methoxy Group (-OCH₃) | Demethylation to hydroxyl, Etherification with other alkyl groups | Enhance hydrogen bonding potential, alter lipophilicity and solubility, investigate electronic effects on activity. |

| Acrylic Acid (-CH=CH-COOH) | Esterification, Amidation, Reduction of double bond, Cycloaddition reactions | Improve prodrug potential, enhance cell permeability, modify pharmacokinetic properties, create more rigid analogs. |

Development of Fluorescent Probes and Imaging Agents

The development of fluorescent probes and imaging agents is crucial for visualizing and understanding complex biological processes at the molecular level. Compounds that exhibit fluorescence are sought after for their high sensitivity and utility in various imaging techniques. While this compound itself is not reported as a strongly fluorescent molecule, its core structure, aminocinnamic acid, is a known fluorophore. The presence of an extended system of conjugated double bonds in the cinnamic acid backbone, coupled with the electron-donating amino group on the phenyl ring, provides the basis for its potential fluorescent properties.

The photophysical characteristics of aminocinnamic acid derivatives are influenced by factors such as solvent polarity and the nature of substituents on the aromatic ring and the acrylic acid moiety. Although the fluorescence quantum yield of some p-aminocinnamic acids has been reported to be low, chemical modifications can significantly enhance their fluorescent output. The amino group of this compound serves as a convenient handle for conjugation with other fluorophores or for the introduction of functional groups that can modulate its fluorescence in response to specific environmental cues.

For instance, this compound can be a building block for creating more complex fluorescent probes. By reacting the amino group with fluorescent dyes that possess a reactive group (e.g., an isothiocyanate or a succinimidyl ester), a new hybrid molecule with tailored fluorescent properties can be synthesized. Furthermore, the acrylic acid moiety can be used to attach the molecule to other biomolecules or surfaces. An emerging strategy in the design of fluorescent probes is the development of "turn-on" sensors, where the fluorescence is quenched in the native state and is activated upon binding to a specific analyte or in a particular cellular environment. The versatile chemical nature of this compound makes it a candidate for incorporation into such sophisticated probe designs.

Table 2: Potential Strategies for Developing Fluorescent Probes from this compound

| Strategy | Description | Potential Application |

| Direct Modification | Chemical modification of the amino or carboxylic acid group to enhance intrinsic fluorescence. | General cellular staining, pH sensing. |

| Conjugation to a Fluorophore | Covalent attachment of a known fluorescent dye to the amino group. | Targeted imaging by linking to a specific ligand. |

| Inclusion in a FRET system | Use as a donor or acceptor in a Förster Resonance Energy Transfer (FRET) pair. | Probing protein-protein interactions or conformational changes. |

| Environment-Sensitive Probes | Design of derivatives whose fluorescence is sensitive to polarity, viscosity, or the presence of specific ions. | Mapping cellular microenvironments. |

Role in Materials Science and Polymer Chemistry

In the field of materials science and polymer chemistry, there is a continuous search for novel monomers that can be used to create polymers with unique and desirable properties. This compound, with its combination of a polymerizable acrylic acid group and a functionalized aromatic ring, presents itself as a promising candidate for the synthesis of advanced materials. The presence of both an amino group and a carboxylic acid group allows for its participation in the formation of polyamides and polyesters through condensation polymerization.

A closely related compound, 4-aminocinnamic acid (4ACA), has been successfully utilized as a biobased monomer for the production of high-performance polymers such as polyimides and polyamides. These polymers have demonstrated excellent thermal stability and solubility in organic solvents, properties that are highly sought after in advanced materials applications. A key step in the synthesis of these polymers often involves the photodimerization of 4ACA to form a diamine monomer, which is then polymerized with a dianhydride or a dicarboxylic acid.

By analogy, this compound could potentially undergo similar polymerization reactions. The acrylic double bond offers a site for addition polymerization, leading to the formation of poly(acrylic acid) derivatives with pendant aminomethoxyphenyl groups. These pendant groups could then be used for further functionalization of the polymer, such as cross-linking or the attachment of other molecules. The presence of the methoxy group on the phenyl ring may also influence the properties of the resulting polymer, potentially affecting its solubility, thermal behavior, and mechanical strength. The bifunctional nature of this molecule, with its polymerizable double bond and reactive amino and carboxyl groups, opens up possibilities for creating a variety of linear, branched, or cross-linked polymers with tailored properties for applications in coatings, adhesives, and specialty plastics.

Application as a Precursor in Fine Chemical Synthesis

Fine chemicals are complex, pure chemical substances produced in limited quantities and are used as starting materials for specialty chemicals, particularly pharmaceuticals, biopharmaceuticals, and agrochemicals. The synthesis of these complex molecules often relies on the use of versatile building blocks that possess multiple reactive sites. This compound is a valuable precursor in fine chemical synthesis due to the presence of three distinct functional groups: an aromatic amine, a carboxylic acid, and an alkene.

The synthesis of this compound itself is a classic example of a fine chemical process, typically achieved through a Knoevenagel condensation between 4-amino-3-methoxybenzaldehyde (B1612064) and malonic acid. mdpi.com This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Once synthesized, the compound's functional groups can be selectively reacted to build more complex molecular architectures. The aromatic amino group is a nucleophile and can participate in a variety of reactions, including diazotization followed by substitution, acylation, and the formation of heterocyclic rings such as quinolines or benzimidazoles. The acrylic acid moiety, being an α,β-unsaturated carbonyl compound, is susceptible to Michael addition reactions, allowing for the introduction of a wide range of nucleophiles at the β-position. The double bond can also undergo cycloaddition reactions. The carboxylic acid group can be readily converted to esters, amides, or acid chlorides, providing further avenues for derivatization.

The strategic combination of these reactions allows for the use of this compound in multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the reactants. This approach is highly valued in fine chemical synthesis for its efficiency and ability to generate molecular complexity rapidly. The versatility of this compound makes it a key intermediate for the synthesis of a diverse array of more complex molecules with potential applications in various fields of chemistry.

Table 3: Reactivity of Functional Groups in this compound for Fine Chemical Synthesis

| Functional Group | Type of Reaction | Potential Products |

| Aromatic Amine | Diazotization, Acylation, N-Alkylation, Cyclocondensation | Substituted benzenes, Amides, Secondary/Tertiary amines, Heterocycles (e.g., quinolines, benzothiazoles) |

| Alkene | Michael Addition, Hydrogenation, Halogenation, Epoxidation, Cycloaddition | β-substituted propanoic acids, Saturated propanoic acid, Dihalo-propanoic acids, Epoxy-propanoic acids, Cyclobutane derivatives |

| Carboxylic Acid | Esterification, Amidation, Reduction, Conversion to Acid Chloride | Esters, Amides, Alcohols, Acyl halides for further reactions |

Utilization in Analytical Chemistry Method Development

In analytical chemistry, there is a constant need for new reagents and standards to develop sensitive, selective, and reliable methods for the detection and quantification of various analytes. While this compound is not a widely used analytical reagent, its chemical structure suggests several potential applications in method development.

The presence of an aromatic amine and a phenolic ether within the same molecule makes it a candidate for electrochemical detection methods. Aminophenol derivatives are known to be electroactive, and their oxidation or reduction can be monitored using techniques such as cyclic voltammetry or differential pulse voltammetry. The development of a sensor based on the electrochemical properties of this compound could provide a method for its own detection or for its use as a derivatizing agent for other analytes that are not electroactive.

Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are standard methods for the separation and quantification of organic molecules. This compound can serve as an analytical standard for the quantification of this compound in various matrices. Furthermore, its UV absorbance, due to the conjugated system, allows for its detection using a UV-Vis detector. The development of a validated HPLC method for this compound would be essential for quality control in its synthesis and for its use in further applications.

The reactive nature of the amino and carboxylic acid groups also opens up possibilities for its use in the development of biosensors. The molecule could be immobilized on a transducer surface, such as an electrode or an optical fiber, through its carboxylic acid or amino group. This immobilized layer could then be used to interact with specific analytes, leading to a measurable signal. For example, it could be incorporated into a polymer matrix on a sensor surface to create a selective binding site for a target molecule.

Table 4: Potential Analytical Applications of this compound

| Analytical Technique | Potential Role of the Compound | Principle of Method |

| High-Performance Liquid Chromatography (HPLC) | Analytical Standard | Quantification based on a calibrated response using a known concentration of the pure compound. |

| UV-Visible Spectroscopy | Analyte for Quantification | Direct quantification in solution based on its characteristic UV absorbance. |

| Electrochemical Sensors | Electroactive Species | Detection based on the oxidation or reduction of the aminophenyl moiety at an electrode surface. |

| Biosensors | Immobilized Ligand/Component of a Recognition Layer | Covalent attachment to a sensor surface to create a specific binding site for a target analyte. |

Q & A

Q. What are the established synthetic routes for 3-(4-Amino-3-methoxyphenyl)acrylic acid, and how can purity be optimized?

Methodological Answer:

- Synthesis Pathways : The compound can be synthesized via condensation reactions using 4-amino-3-methoxybenzaldehyde and malonic acid under acidic or basic conditions. For enantioselective synthesis, asymmetric Morita-Baylis-Hillman reactions have been employed in related acrylate derivatives .

- Purification : Recrystallization using ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>95%). Monitor purity via LC-MS with electrospray ionization (ESI) .

- Key Parameters : Optimize reaction temperature (60–80°C) and catalyst (e.g., piperidine for Knoevenagel condensation). Use inert atmospheres to prevent oxidation of the amino group .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer:

Q. What are the key physicochemical properties relevant to experimental design?

Methodological Answer:

- Stability : Light-sensitive; store at room temperature in dark, sealed containers with desiccants. Decomposes above 200°C .

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in water. Adjust pH to >7 for aqueous solubility (sodium salt formation) .

- Hazard Profile : Causes eye/skin irritation (GHS H315/H319). Use PPE (gloves, goggles) and fume hoods during handling .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

- Asymmetric Catalysis : Use chiral organocatalysts (e.g., Cinchona alkaloids) in Morita-Baylis-Hillman reactions to generate (R)- or (S)-enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

- Case Study : Enantioselective synthesis of 3-(α-acrylic acid) benzoxaborinates achieved 90% ee, validated by X-ray crystallography .

Q. What mechanistic insights exist for its biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Enzyme Assays : Test inhibition of β-lactamases (e.g., NDM-1) using nitrocefin hydrolysis assays. IC₅₀ values correlate with substituent electronegativity on the phenyl ring .

- Molecular Docking : AutoDock Vina simulates binding to carbonic anhydrase II (PDB: 3KS3). The carboxylic acid group forms hydrogen bonds with Thr199/His94 .

Q. How can crystallographic challenges (e.g., twinning) be addressed during structural analysis?

Methodological Answer:

Q. How do structural modifications impact bioactivity?

Methodological Answer:

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Variables to Control :

- Statistical Analysis : Use ANOVA to compare replicate experiments (n ≥ 3). Address outliers via Grubbs’ test .

Q. What computational methods predict its reactivity or binding modes?

Methodological Answer:

- DFT Calculations : Gaussian 09 (B3LYP/6-311++G**) calculates HOMO/LUMO energies to predict nucleophilic attack sites .

- MD Simulations : GROMACS models solvation dynamics (water box ≥ 1 nm) to assess stability of protein-ligand complexes over 100 ns .

Q. What are the critical handling protocols for air/moisture-sensitive reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.